N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 2034343-07-0
VCID: VC6860858
InChI: InChI=1S/C18H19F3N2O3S/c19-18(20,21)26-15-3-1-13(2-4-15)17(24)22-11-16(14-5-8-25-12-14)23-6-9-27-10-7-23/h1-5,8,12,16H,6-7,9-11H2,(H,22,24)
SMILES: C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=COC=C3
Molecular Formula: C18H19F3N2O3S
Molecular Weight: 400.42

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide

CAS No.: 2034343-07-0

Cat. No.: VC6860858

Molecular Formula: C18H19F3N2O3S

Molecular Weight: 400.42

* For research use only. Not for human or veterinary use.

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide - 2034343-07-0

Specification

CAS No. 2034343-07-0
Molecular Formula C18H19F3N2O3S
Molecular Weight 400.42
IUPAC Name N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C18H19F3N2O3S/c19-18(20,21)26-15-3-1-13(2-4-15)17(24)22-11-16(14-5-8-25-12-14)23-6-9-27-10-7-23/h1-5,8,12,16H,6-7,9-11H2,(H,22,24)
Standard InChI Key MQKFNFSBIJIALR-UHFFFAOYSA-N
SMILES C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=COC=C3

Introduction

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound with a unique structural composition. It features a furan ring, a thiomorpholine moiety, and a trifluoromethoxy-substituted benzamide group. This compound is of interest in various fields of research, particularly in medicinal chemistry and drug development, due to its potential biological activities.

Key Characteristics:

  • CAS Number: 2034343-07-0

  • Molecular Formula: C18H19F3N2O3S

  • Molecular Weight: 400.4 g/mol

Synthesis Steps:

  • Preparation of Furan Intermediate: Utilize the Paal-Knorr reaction to synthesize the furan ring from appropriate precursors.

  • Introduction of Thiomorpholine Moiety: Perform a nucleophilic substitution reaction to incorporate the thiomorpholine group.

  • Attachment of Trifluoromethoxybenzamide Group: Combine the furan-thiomorpholine intermediate with a trifluoromethoxybenzoyl chloride or similar reagent to form the final compound.

Biological Activities and Potential Applications

While specific biological activities of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide are not extensively documented, compounds with similar structural features have shown promise in various therapeutic areas. These include antimicrobial, anti-inflammatory, and anticancer applications.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Compounds with furan and thiomorpholine moieties have demonstrated effectiveness against bacterial and fungal pathogens.

  • Anti-inflammatory Activity: The ability to inhibit enzymes like cyclooxygenase (COX) suggests potential anti-inflammatory properties.

  • Anticancer Potential: Interactions with cellular targets may lead to apoptosis in cancer cells.

Chemical Reactions and Stability

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including oxidation and nucleophilic substitution. The furan ring is susceptible to oxidation by agents like hydrogen peroxide, forming furanones. The thiomorpholine moiety can participate in nucleophilic substitution reactions under basic conditions.

Chemical Reactions:

  • Oxidation: Furan ring oxidation to form furanones using oxidizing agents.

  • Nucleophilic Substitution: Replacement of the sulfur atom in thiomorpholine with other nucleophiles.

Data Table: Similar Compounds' Biological Activities

Compound TypeBiological ActivityMIC/IC50 Values
Furan DerivativesAntimicrobial10-50 μg/mL
Thiomorpholine CompoundsAnticancer5-20 μM

Future Directions:

  • Biological Evaluation: Conduct in vitro and in vivo studies to assess antimicrobial, anti-inflammatory, and anticancer activities.

  • Structural Optimization: Modify the compound to enhance its biological efficacy and pharmacokinetic properties.

Given the current lack of detailed research on this specific compound, future studies should focus on its synthesis optimization, biological evaluation, and structural modification to unlock its full therapeutic potential.

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